molecular formula C10H13N3O4S B1350861 1-[(3-Nitrophenyl)sulfonyl]piperazine CAS No. 89474-78-2

1-[(3-Nitrophenyl)sulfonyl]piperazine

Cat. No. B1350861
CAS RN: 89474-78-2
M. Wt: 271.3 g/mol
InChI Key: WTPICTPGGQCHOU-UHFFFAOYSA-N
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Description

“1-[(3-Nitrophenyl)sulfonyl]piperazine” is a specialty product for proteomics research . It has a molecular formula of C10H13N3O4S and a molecular weight of 271.29 .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of “1-[(3-Nitrophenyl)sulfonyl]piperazine” is C10H13N3O4S . The average mass is 271.293 Da and the monoisotopic mass is 271.062683 Da .


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles are some of the methods used .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(3-Nitrophenyl)sulfonyl]piperazine” include a molecular formula of C10H13N3O4S and a molecular weight of 271.29 .

Scientific Research Applications

Antibacterial Activities

1-Substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, similar to 1-[(3-Nitrophenyl)sulfonyl]piperazine, have been studied for their antibacterial properties. One such study involved the synthesis and evaluation of sixteen novel derivatives with a focus on their antibacterial activities against various pathogens (Wu Qi, 2014).

Adenosine A2B Receptor Antagonists

Piperazine derivatives, including those related to 1-[(3-Nitrophenyl)sulfonyl]piperazine, have been explored for their potential as adenosine A2B receptor antagonists. The design, synthesis, and characterization of such compounds have shown promising results in radioligand binding and functional assays (T. Borrmann et al., 2009).

Antiplasmodial Activity

Studies onpiperazine sulfonamides, structurally similar to 1-[(3-Nitrophenyl)sulfonyl]piperazine, have demonstrated potential antiplasmodial activity against Plasmodium falciparum. The importance of specific structural features, such as thiourea, in the antiplasmodial activity has been highlighted (D. Martyn et al., 2010).

Anticancer Applications

Certain piperazine derivatives have shown promising results in anticancer evaluations. Studies on polyfunctional substituted 1,3-thiazoles with piperazine substituents have been conducted, focusing on their efficacy against various cancer cell lines (Kostyantyn Turov, 2020). Additionally, 1-benzhydryl-sulfonyl-piperazine derivatives have been evaluated for their inhibitory activity on breast cancer cell proliferation, showing significant results (C. Ananda Kumar et al., 2007).

Fluorescent Probes for

Hydrogen Sulfide DetectionPiperazine-based compounds have been developed as fluorescent probes for detecting hydrogen sulfide in biological systems. A study demonstrated the use of a piperazine-based naphthalimide scaffold for creating a turn-on fluorescent probe with excellent properties, including high selectivity and low cytotoxicity, making it a valuable tool for investigating hydrogen sulfide in living systems (Y. L. Pak et al., 2016).

properties

IUPAC Name

1-(3-nitrophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4S/c14-13(15)9-2-1-3-10(8-9)18(16,17)12-6-4-11-5-7-12/h1-3,8,11H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPICTPGGQCHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397299
Record name 1-[(3-nitrophenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Nitrophenyl)sulfonyl]piperazine

CAS RN

89474-78-2
Record name 1-[(3-nitrophenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Young - 2012 - kb.osu.edu
Nicotinic acetylcholine receptors (nAChR) can be found throughout the human nervous system. The receptors regulate a multitude of functions, including development, inflammation, …
Number of citations: 2 kb.osu.edu

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